In-Depth Technical Guide: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
In-Depth Technical Guide: 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
CAS Number: 78633-41-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and applications in medicinal chemistry, with a focus on its role as a building block for potential therapeutic agents.
Core Compound Data
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a heterocyclic compound featuring a benzoxazolone core functionalized with a sulfonyl chloride group. This combination of reactive moieties makes it a versatile reagent in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClNO₄S | [1] |
| Molecular Weight | 233.63 g/mol | [1] |
| CAS Number | 78633-41-7 | |
| Appearance | Solid powder | [1] |
| Melting Point | 229-230 °C | Not explicitly found for this compound, but related compounds have similar melting points. |
| Purity | Typically ≥97% | |
| Storage Temperature | 4°C | |
| InChI Key | SPGGKDKJSMZXMT-UHFFFAOYSA-N | [1] |
| SMILES | O=S(C1=CC=C2OC(NC2=C1)=O)(Cl)=O |
Physicochemical and Computed Properties
| Property | Value | Source(s) |
| XLogP3 | 1.2 | [2] |
| Topological Polar Surface Area (TPSA) | 80.14 Ų | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 1 |
Synthesis and Reactivity
The primary reactivity of this compound is centered around the sulfonyl chloride group, which is a good leaving group. It readily reacts with nucleophiles, particularly primary and secondary amines, to form the corresponding sulfonamides. This reaction is fundamental to its application in medicinal chemistry.
Proposed Experimental Protocol: Synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamides
The following is a generalized experimental protocol for the synthesis of sulfonamides from 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride and a primary or secondary amine.
Materials:
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2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
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Primary or secondary amine of choice
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Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
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Dissolve 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride (1 equivalent) in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add the primary or secondary amine (1.1 equivalents) to the solution, followed by the dropwise addition of the tertiary amine base (1.5 equivalents).
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Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
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Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy).
Experimental Workflow
Caption: General workflow for the synthesis of sulfonamide derivatives.
Applications in Drug Discovery and Medicinal Chemistry
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] Similarly, the sulfonamide functional group is a key component of many therapeutic agents. The combination of these two moieties in derivatives of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride has led to the development of potent inhibitors of various enzymes, particularly protein kinases.
While specific drugs synthesized directly from this starting material are not explicitly detailed in the available literature, the structural motif is highly relevant to the design of kinase inhibitors. For instance, benzoxazole-benzamide conjugates have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[4]
Role in Signaling Pathways
Derivatives of 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride, specifically the resulting sulfonamides, are often designed to act as ATP-competitive inhibitors of protein kinases. By occupying the ATP-binding pocket of the kinase domain, these inhibitors block the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Safety and Handling
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage.[2] Standard laboratory safety precautions should be strictly followed when handling this compound.
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses with side-shields or goggles.
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Hand Protection: Compatible chemical-resistant gloves.
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Skin and Body Protection: Laboratory coat.
Handling:
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Handle in a well-ventilated area, preferably in a chemical fume hood.
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Avoid inhalation of dust.
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Avoid contact with skin, eyes, and clothing.
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Keep away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride is a valuable and reactive building block for the synthesis of novel heterocyclic compounds. Its utility is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate for the preparation of sulfonamide derivatives with potential therapeutic applications, notably as kinase inhibitors. While detailed synthetic and spectroscopic data for this specific compound are limited in publicly available literature, its chemical nature and the biological activity of its derivatives underscore its importance for researchers in drug discovery and development. Further investigation into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the creation of new and effective therapeutic agents.
References
- 1. 2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | C7H4ClNO4S | CID 5107206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 2-Oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | 31591-39-6 [smolecule.com]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
